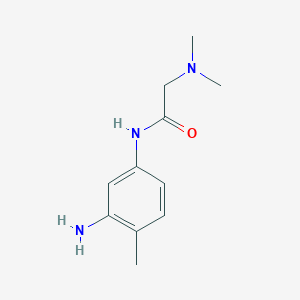

N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide

CAS No.: 946690-90-0

Cat. No.: VC3862978

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946690-90-0 |

|---|---|

| Molecular Formula | C11H17N3O |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide |

| Standard InChI | InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) |

| Standard InChI Key | IBGAKHZETFCTLJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CN(C)C)N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN(C)C)N |

Introduction

Synthesis

The synthesis of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide likely involves:

-

Starting Materials:

-

3-Amino-4-methylaniline

-

Dimethylaminoacetyl chloride or dimethylacetamide derivatives

-

-

Reaction Pathway:

-

The reaction typically proceeds via acylation of the amine group on 3-amino-4-methylaniline using an acyl chloride or anhydride derivative.

-

The process is often catalyzed by a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

-

Purification:

-

The product is purified using recrystallization or chromatographic techniques, depending on solubility and purity requirements.

-

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies proton and carbon environments; confirms functional groups |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern |

| Infrared (IR) Spectroscopy | Detects functional groups (e.g., amide C=O stretch, N-H bending vibrations) |

| Elemental Analysis | Confirms the composition of carbon, hydrogen, nitrogen, and oxygen |

Pharmaceutical Research

-

The compound's structure suggests potential biological activity due to its amide linkage and aromatic substitutions.

-

Similar compounds are studied for anti-inflammatory, anticancer, or antimicrobial properties.

Material Science

-

Substituted acetamides are explored in supramolecular chemistry for their ability to form hydrogen-bonded networks.

-

They may also serve as intermediates in the synthesis of more complex organic molecules.

Chemical Biology

-

The dimethylamino group enhances solubility in organic and aqueous solvents, making it suitable for biochemical assays.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| N-(3,4-dimethylphenyl)acetamide | Lacks amino group; simpler structure | Used in crystallographic studies |

| N-(4-methoxyphenyl)-2-chloroacetamide | Contains methoxy instead of amino/methyl groups | Explored for anticancer activity |

| 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide | Chlorine substitution alters electronic properties | Studied for structural effects on activity |

Research Outlook

Further exploration of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide could involve:

-

Molecular docking studies to evaluate potential as an enzyme inhibitor.

-

In vitro biological assays to test antimicrobial or anticancer activity.

-

Crystallographic studies to understand hydrogen bonding in solid-state forms.

This compound holds promise in both pharmaceutical development and material science due to its versatile functional groups and potential for derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume